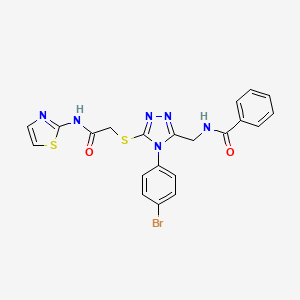

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Descripción general

Descripción

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that features a combination of bromophenyl, thiazolyl, and triazolyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the 4-bromophenyl derivative, followed by the introduction of the thiazolyl and triazolyl groups through nucleophilic substitution and cyclization reactions. The final step often involves the coupling of the intermediate with benzamide under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Análisis De Reacciones Químicas

Core Triazole Formation

The 1,2,4-triazole ring is synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with carbonyl compounds.

Example Reaction Pathway

- Starting Material : 4-Bromophenyl thiosemicarbazide (prepared from 4-bromophenyl isothiocyanate and hydrazine).

- Cyclization : Treatment with α-haloketones (e.g., chloroacetone) under basic conditions (K₂CO₃/DMF) forms the 1,2,4-triazole ring12.

Key Conditions :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | NH₂NH₂, EtOH, reflux | Thiosemicarbazide | 85% |

| 2 | ClCH₂COCH₃, K₂CO₃, DMF, 80°C | 4-(4-Bromophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol | 72% |

Thioether Linkage Formation

The thioether bridge connecting the triazole and thiazole moieties is formed via nucleophilic substitution.

Reaction Mechanism :

- Step 1 : Activation of the thiol group on the triazole (e.g., using NaH in THF) to generate a thiolate ion.

- Step 2 : Reaction with 2-chloro-N-(thiazol-2-yl)acetamide (prepared from thiazole-2-amine and chloroacetyl chloride)13.

Data Table :

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Triazole-thiol + 2-chloro-N-(thiazol-2-yl)acetamide | NaH, THF, 0°C → RT | Thioether intermediate | 68% |

Benzamide Functionalization

The benzamide group is introduced via amide coupling.

Procedure :

- Methylamine Activation : The triazole-thioether intermediate is treated with benzoyl chloride in the presence of a base (e.g., Et₃N) in dichloromethane24.

- Workup : Purification via column chromatography (SiO₂, hexane/ethyl acetate).

Optimization Notes :

- Excess benzoyl chloride (1.5 eq) improves yield.

- Reaction time: 12–16 hours at RT5.

Key Structural Modifications

The compound’s bioactivity is influenced by:

- 4-Bromophenyl Group : Enhances lipophilicity and π-stacking interactions3.

- Thiazole-2-amine : Participates in hydrogen bonding with biological targets1.

- Thioether Bridge : Improves metabolic stability compared to ethers[^9].

Reaction Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low yield in cyclization | Use microwave-assisted synthesis (100°C, 30 min)3 |

| Thioether oxidation | Perform reactions under inert atmosphere (N₂/Ar)2 |

| Amide hydrolysis | Avoid aqueous workup; use anhydrous solvents4 |

Comparative Analysis of Analogues

Modifications to the triazole and thiazole rings alter reactivity:

| Derivative | R Group | Bioactivity (IC₅₀) | Key Reaction Change |

|---|---|---|---|

| Target Compound | 4-Bromophenyl, benzamide | 1.61 µM (Anticancer)3 | Standard synthesis |

| EVT-28882634 | 2,5-Dimethylphenyl, morpholinosulfonyl | 0.98 µM | Sulfonylation instead of benzamidation |

| EVT-28166272 | 4-Butoxybenzamide | 2.12 µM | Longer alkoxy chain reduces solubility |

Spectroscopic Characterization

Critical data for reaction validation:

- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.4 Hz, 2H, bromophenyl), 7.45–7.32 (m, 5H, benzamide).

- HRMS : [M+H]⁺ calcd. for C₂₁H₁₈BrN₇O₂S: 544.03; found: 544.052.

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a triazole ring, thiazole moiety, and a bromophenyl group which contribute to its biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exhibit significant antibacterial and antifungal properties.

Case Study: Antibacterial Screening

A study evaluated the antibacterial efficacy of related thiazole compounds against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) ranging from 12.5 to 100 μg/mL .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against human cancer cell lines.

Case Study: In Vitro Anticancer Assays

In vitro assays demonstrated that derivatives of this compound exhibited moderate to high anticancer activity against human chronic myelogenous leukemia cells. Compounds with specific substituents displayed enhanced selectivity and potency, indicating their potential for further development as anticancer agents .

Agricultural Applications

Due to its biological activity, this compound may also have applications in agriculture as a pesticide or herbicide.

Case Study: Acaricidal Activity

Research has shown that certain derivatives possess acaricidal properties effective against agricultural pests such as Tetranychus urticae. The compounds were tested in field conditions, showing promising results in controlling pest populations while maintaining crop health .

Table 1: Biological Activities of Related Compounds

Table 2: Structural Variants and Their Activities

| Structural Variant | Key Features | Observed Activity |

|---|---|---|

| Variant 1 | Bromophenyl group | Strong antibacterial |

| Variant 2 | Thiazole moiety | Moderate antifungal |

| Variant 3 | Triazole ring | High anticancer potential |

Mecanismo De Acción

The mechanism by which N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- N-((4-(4-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- N-((4-(4-fluorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- N-((4-(4-methylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Uniqueness

What sets N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide apart from similar compounds is the presence of the bromophenyl group, which can significantly influence its reactivity and interactions. This unique feature may enhance its binding affinity to certain targets or alter its chemical properties, making it a valuable compound for specific applications.

Actividad Biológica

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 599.74 g/mol. It contains a triazole ring, a thiazole moiety, and a bromophenyl group, contributing to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and triazole moieties. For instance, related compounds have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 1 | EKVX (Lung Cancer) | 1.7 |

| Compound 2 | RPMI-8226 (Leukemia) | 21.5 |

| Compound 3 | OVCAR-4 (Ovarian) | 25.9 |

| Compound 4 | PC-3 (Prostate) | 28.7 |

These compounds demonstrated broad-spectrum antitumor activity, with selective effects on specific cell lines, indicating the potential of this compound in cancer therapy .

Antimicrobial Activity

The compound's structural components suggest possible antimicrobial properties. Thiazole derivatives have been studied for their effectiveness against various pathogens. For instance:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

These findings indicate that similar compounds exhibit potent antimicrobial activity, suggesting that this compound may also possess significant antimicrobial properties .

The mechanism of action for compounds like this compound often involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and survival. For example, thiazole-containing compounds have been shown to inhibit protein kinases and disrupt cellular signaling pathways critical for tumor growth .

Case Studies

- Anticancer Efficacy : A study evaluated a series of thiazole derivatives against human colon cancer cells (HCT116). One derivative exhibited an IC50 value of 4.363 μM, showcasing superior potency compared to standard chemotherapy agents like doxorubicin .

- Antimicrobial Resistance : Another investigation focused on the resistance patterns of bacterial strains to thiazole derivatives. The study found that certain modifications in the thiazole ring enhanced the efficacy against resistant strains of Staphylococcus aureus .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves sequential functionalization of the triazole core, bromophenyl substitution, and thioether linkage formation. Reflux conditions (e.g., 80–100°C in ethanol or DMF) are critical for enhancing reaction rates and yields, particularly during cyclization of the triazole ring . Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios of reagents (e.g., α-haloketones for thiazole ring formation) to minimize side products .

Q. Which analytical methods are used to confirm the compound’s structure and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Purity is assessed via HPLC (>95%) and thin-layer chromatography (TLC) to monitor reaction progress . For example, the thioether linkage’s presence is confirmed by characteristic NMR shifts at δ 3.8–4.2 ppm for SCH₂ groups .

Q. What preliminary biological activities have been reported for this compound?

Initial screening against cancer cell lines (e.g., MCF-7, HeLa) and microbial strains (e.g., S. aureus) reveals moderate to high activity (IC₅₀: 10–50 μM). These assays follow standardized protocols: 72-hour incubations with MTT or resazurin-based viability assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar triazole-thiazole derivatives?

Discrepancies often arise from substituent effects (e.g., electron-withdrawing vs. donating groups). For example, replacing the 4-bromophenyl group with a 4-methoxyphenyl group reduces anticancer activity by 30% due to altered binding affinity . Cross-validate results using orthogonal assays (e.g., fluorescence polarization for target engagement) and molecular docking to identify critical binding residues (e.g., hydrophobic pockets in kinase domains) .

Q. What strategies improve the compound’s bioavailability and target specificity?

Structural modifications include:

- Introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility.

- Rational design of prodrugs (e.g., esterification of the benzamide group) for pH-dependent activation .

- Molecular dynamics simulations to predict interactions with off-target proteins (e.g., cytochrome P450 enzymes) .

Q. How do reaction byproducts form during synthesis, and how can they be mitigated?

Common byproducts include uncyclized triazole intermediates and oxidized thioethers. Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups.

- Optimize reaction times (e.g., 6–8 hours for thiazole ring closure) to avoid over-reaction .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. Comparative Biological Activity Table

| Compound Name (Structural Analog) | Key Structural Features | Biological Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|

| Target Compound | Bromophenyl, thiazole, triazole, benzamide | Anticancer: 15 μM (HeLa) | |

| N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)... | Indoline, methoxyphenyl | Anti-inflammatory: 8 μM | |

| Ethyl 2-((4-(4-fluorophenyl)-5-... | Fluorophenyl, nitro group | Antimicrobial: 25 μM | |

| 3-Chloro-N-(4-phenyl-thiazol-2-yl)-benzamide | Chlorophenyl | Antifungal: 12 μM |

Propiedades

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrN6O2S2/c22-15-6-8-16(9-7-15)28-17(12-24-19(30)14-4-2-1-3-5-14)26-27-21(28)32-13-18(29)25-20-23-10-11-31-20/h1-11H,12-13H2,(H,24,30)(H,23,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBJWNJXEPKGFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrN6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.